molecular formula C18H19Cl3N2O B5248949 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

Cat. No.: B5248949
M. Wt: 385.7 g/mol
InChI Key: XQZVDHSTMZFEIM-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is a synthetic organic compound with a complex structure It contains a benzyl group, a methylamino group, and a trichloroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide typically involves multiple steps. One common route includes the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2,2,2-trichloroethyl chloroformate to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is unique due to its specific structural features, such as the presence of a trichloroethyl group and a methylbenzamide core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O/c1-13-8-6-7-11-15(13)16(24)22-17(18(19,20)21)23(2)12-14-9-4-3-5-10-14/h3-11,17H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVDHSTMZFEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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